molecular formula C12H16N4O B1674133 5-tert-butoxyquinazoline-2,4-diaMine

5-tert-butoxyquinazoline-2,4-diaMine

Cat. No.: B1674133
M. Wt: 232.28 g/mol
InChI Key: JQHKDYFLRJIBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

5-(tert-Butoxy)quinazoline-2,4-diamine is known to interact with various enzymes and proteins. For instance, it has been found potent against carbonic anhydrase (CA) inhibitory activity

Cellular Effects

The cellular effects of 5-(tert-Butoxy)quinazoline-2,4-diamine are primarily observed in its antiviral activity. It has been shown to inhibit the survival of the dengue virus in vitro . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under research.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and possible enzyme inhibition or activation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HZ-1157 involves the preparation of 2,4-diaminoquinazoline derivatives. The synthetic route typically includes the following steps :

    Formation of the Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving an appropriate precursor.

    Introduction of the Dimethylethoxy Group: The 1,1-dimethylethoxy group is introduced via an alkylation reaction.

    Final Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of HZ-1157 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

    Bulk Synthesis: Large-scale synthesis of the quinazoline core.

    Alkylation: Introduction of the dimethylethoxy group in bulk quantities.

    Purification: Industrial purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

HZ-1157 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinazoline core.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of HZ-1157 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

HZ-1157 has a broad range of scientific research applications, including:

Comparison with Similar Compounds

HZ-1157 is compared with other similar compounds, such as:

Uniqueness

HZ-1157 is unique due to its dual inhibitory effects on both HCV and dengue virus proteases. This broad-spectrum activity makes it a valuable compound for antiviral research and potential therapeutic applications .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-12(2,3)17-8-6-4-5-7-9(8)10(13)16-11(14)15-7/h4-6H,1-3H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHKDYFLRJIBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-butoxyquinazoline-2,4-diaMine
Reactant of Route 2
Reactant of Route 2
5-tert-butoxyquinazoline-2,4-diaMine
Reactant of Route 3
Reactant of Route 3
5-tert-butoxyquinazoline-2,4-diaMine
Reactant of Route 4
Reactant of Route 4
5-tert-butoxyquinazoline-2,4-diaMine
Reactant of Route 5
Reactant of Route 5
5-tert-butoxyquinazoline-2,4-diaMine
Reactant of Route 6
5-tert-butoxyquinazoline-2,4-diaMine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.